7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
CAS No. |
688055-42-7 |
|---|---|
Molecular Formula |
C23H24N4O5S |
Molecular Weight |
468.53 |
IUPAC Name |
7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI Key |
AJRSPEWFGGKNRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
The compound also contains a methoxyphenyl group, which is found in many ligands for alpha1-adrenergic receptors . These ligands can either activate or block these receptors, leading to various therapeutic effects .
In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge at physiological pH. The compound’s interaction with various enzymes and transporters in the body can also affect its ADME properties .
Biochemical Analysis
Biological Activity
The compound 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one (commonly referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 396.49 g/mol |
| IUPAC Name | 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptors : Binding to neurotransmitter receptors could modulate signaling pathways related to mood and cognition.
Research indicates that the presence of the piperazine and methoxyphenyl groups enhances its interaction with these targets, potentially leading to improved pharmacological profiles.
Anticancer Activity
Studies have shown that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound's structure suggests it may act as an inhibitor of key enzymes or pathways involved in cancer cell proliferation. For instance, research on similar compounds has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against several bacterial strains. Preliminary findings indicate moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanylidene group is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown promising results with IC50 values indicating effective inhibition, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Efficacy
A study focusing on the cytotoxic effects of similar quinazoline derivatives reported that compounds with piperazine substitutions demonstrated significant growth inhibition in colon cancer cells (HT-29) with IC50 values ranging from 10 to 20 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Antimicrobial Testing
In another investigation, a series of quinazoline derivatives were tested against Salmonella typhi and Bacillus subtilis. The results indicated that modifications similar to those found in our compound resulted in enhanced antibacterial properties, with some derivatives showing effectiveness comparable to standard antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing piperazine and quinazolinone structures exhibit various pharmacological effects:
Antidepressant Activity
Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs). The presence of the 2-methoxyphenyl group may enhance binding affinity to serotonin receptors, contributing to antidepressant effects.
Antipsychotic Properties
The compound’s structural features suggest potential activity at dopamine receptors. Similar compounds have demonstrated high affinity for dopamine D3 receptors, which are implicated in mood regulation and psychotic disorders .
Antitumor Activity
Quinazolinone derivatives are known for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds, providing insights into the potential applications of this specific molecule:
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone Family
Compound K284-5206
- Structure : 7-{6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Molecular Formula : C₂₆H₃₀N₄O₅S
- Molecular Weight : 510.61 g/mol
- Key Differences: Alkyl Chain: Hexyl (vs. Substituent Position: 3-Methoxy (vs. 2-methoxy) on the phenyl ring may reduce steric hindrance, enhancing receptor binding .
Compound 14 (Diazaspiro Derivative)
- Structure : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Core Modification: Spiro-diazaspiro[4.5]decane replaces quinazolinone, introducing conformational rigidity .
- Substituent: 3-Chlorophenyl (vs.
Physicochemical and Pharmacokinetic Properties
Structural Implications :
- The 2-methoxyphenyl group in the target compound may favor π-π stacking interactions in hydrophobic binding pockets compared to the 3-methoxyphenyl in K284-5206 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
